trans-4-Aminocyclohexanol hydrochloride
Overview
Description
Trans-4-Aminocyclohexanol hydrochloride is used as a raw material in organic synthesis and is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride .
Synthesis Analysis
The synthesis of trans-4-aminocyclohexanol often starts from paracetamol (p-acetamido-phenol), which is catalytically hydrogenated in aqueous or alcoholic solution. The free amino alcohols are then obtained by hydrolysis of the isolated, dried trans-acetamidocyclohexanol, for example by reaction in an acidic and/or alkaline medium with release of the amino function . It can also react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester .Molecular Structure Analysis
The molecular formula of trans-4-Aminocyclohexanol hydrochloride is C6H14ClNO .Chemical Reactions Analysis
Trans-4-Aminocyclohexanol hydrochloride has been used in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes via transannular nucleophilic displacement .Physical And Chemical Properties Analysis
The molecular weight of trans-4-Aminocyclohexanol hydrochloride is 151.63 g/mol . The melting point is reported to be 225-227 °C .Scientific Research Applications
Synthesis for Pharmaceutical Intermediates : Trans-4-Aminocyclohexanol hydrochloride is used as a precursor in synthesizing pharmaceutical intermediates. A study demonstrated a two-step process to synthesize Trans-4-(N-acetylamido)cyclohexanol, which involved acetylation of p-aminophenol followed by hydrogenation, with a focus on factors affecting these processes (Li Jia-jun, 2012).
Role in Medical Intermediate Production : It is a medical intermediate of ambroxol, an active pharmaceutical ingredient. An improved process for its synthesis from 4-acetylaminophenol was studied, detailing the conditions for hydrogenation, hydrolysis, and isomer separation (Y. Jian, 2000).
Intermediate in Medicinal Chemistry : Trans-4-Aminocyclohexanol hydrochloride is used in synthesizing N-substituted cyclohex-3-enamines, serving as an economical and versatile intermediate for compounds of interest in medicinal chemistry (Mónica Álvarez-Pérez & J. Marco-Contelles, 2009).
Biological Evaluation in Cancer Research : It's used in the preparation of major metabolites of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), an anticancer drug. These metabolites were found to be active against murine leukemia L1210, suggesting the importance of these compounds in cancer therapy (T. Johnston, G. Mccaleb & J. Montgomery, 1975).
Pharmacological Studies with Ambroxol : In clinical studies, trans-4-Aminocyclohexanol hydrochloride in the form of ambroxol syrup was found effective in treating patients with acute and chronic bronchitis. The treatment showed significant improvements in coughing, dyspnoea, and expectoration (P. Göbel & H. Rensch, 1978).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-aminocyclohexan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-1-3-6(8)4-2-5;/h5-6,8H,1-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTQEVMZBCBOSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971668 | |
Record name | 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Aminocyclohexanol hydrochloride | |
CAS RN |
56239-26-0, 50910-54-8 | |
Record name | 56239-26-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanol, 4-amino-, hydrochloride (1:1), trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1s,4s)-4-aminocyclohexan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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